molecular formula C5H2ClIN4 B15232662 6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine

6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine

Cat. No.: B15232662
M. Wt: 280.45 g/mol
InChI Key: HPDAWWBYMNEJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that contains both chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting unstable heteroaryl aldehyde intermediate is then isolated as its bisulfite adduct .

Industrial Production Methods

Industrial production methods for this compound often involve continuous manufacturing processes. These processes are designed to be scalable and efficient, ensuring the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 3-Bromo-1H-pyrazolo[3,4-b]pyrazine

Uniqueness

6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45 g/mol

IUPAC Name

6-chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1,4H

InChI Key

HPDAWWBYMNEJPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)C(N=N2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.